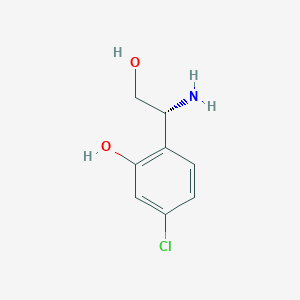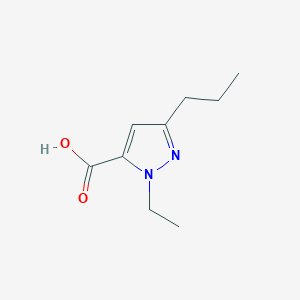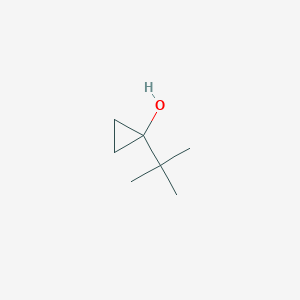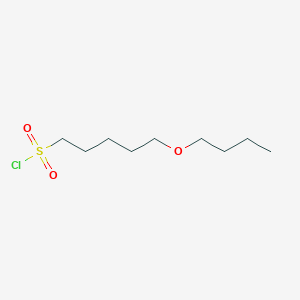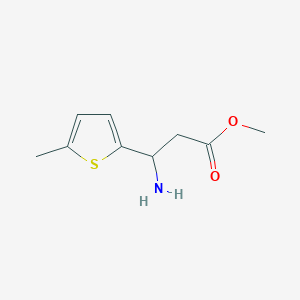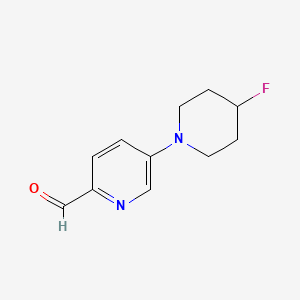
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a fluorinated piperidine moiety and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde typically involves the following steps:
Formation of the Fluorinated Piperidine: The starting material, 4-fluoropiperidine, can be synthesized through the fluorination of piperidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Pyridine-2-carbaldehyde: The fluorinated piperidine is then coupled with pyridine-2-carbaldehyde through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: 5-(4-Fluoropiperidin-1-yl)pyridine-2-carboxylic acid.
Reduction: 5-(4-Fluoropiperidin-1-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the fluorinated piperidine moiety, making it less hydrophobic and less reactive in certain biochemical contexts.
4-Fluoropiperidine: Lacks the pyridine and aldehyde functionalities, limiting its applications in medicinal chemistry.
5-(4-Fluorophenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, affecting its reactivity and biological activity.
Uniqueness
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde is unique due to the combination of its fluorinated piperidine and pyridine-2-carbaldehyde moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13FN2O |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
5-(4-fluoropiperidin-1-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-5-14(6-4-9)11-2-1-10(8-15)13-7-11/h1-2,7-9H,3-6H2 |
Clé InChI |
CPFOVFHIRYYWPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1F)C2=CN=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


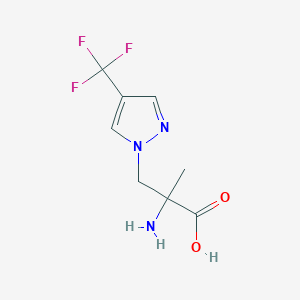
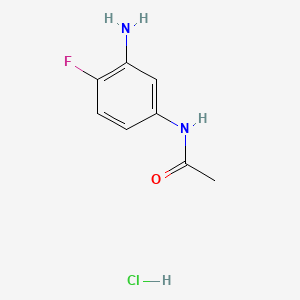
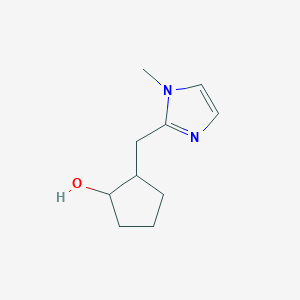

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
